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Enramycin B (Enduracidin B) -

Enramycin B (Enduracidin B)

Catalog Number: EVT-8250122
CAS Number:
Molecular Formula: C108H140Cl2N26O31
Molecular Weight: 2369.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Enramycin B is derived from the fermentation of Streptomyces fungicidus. This bacterium is cultured under specific conditions to enhance the production of the antibiotic. The fermentation process involves preparing spore liquor and maintaining it under controlled conditions to optimize yield and purity.

Classification

Enramycin B belongs to the class of compounds known as polypeptide antibiotics. It can be classified further based on its mechanism of action, which primarily involves interference with bacterial cell wall synthesis. This classification is crucial for understanding its therapeutic applications and potential resistance mechanisms.

Synthesis Analysis

Methods of Synthesis

The synthesis of Enramycin B predominantly occurs through microbial fermentation. The following steps outline the general process:

  1. Preparation of Culture: The bacterium Streptomyces fungicidus is cultured in a nutrient-rich medium.
  2. Fermentation Process: Under optimal conditions (temperature, pH, aeration), the bacteria produce Enramycin B over several days.
  3. Harvesting: After fermentation, the broth containing Enramycin B is harvested for further purification.

Technical Details

  • Industrial Production: Large-scale production involves continuous fermentation systems to maintain optimal growth conditions.
  • Purification Steps: Following fermentation, the broth undergoes filtration, solvent extraction, and chromatography to isolate Enramycin B from other metabolites and impurities.
Molecular Structure Analysis

Structure

Enramycin B has a complex molecular structure characteristic of polypeptide antibiotics. Its molecular formula is C37H57N9O11C_{37}H_{57}N_{9}O_{11}, and it features multiple amino acid residues linked by peptide bonds.

Data

  • Molecular Weight: Approximately 759.9 g/mol.
  • InChI Key: NJCUSQKMYNTYOW-UHFFFAOYSA-N.

The structural analysis reveals functional groups that are critical for its antibacterial activity, including cyclic structures that enhance binding to bacterial targets.

Chemical Reactions Analysis

Reactions

Enramycin B undergoes several chemical reactions that can modify its structure for enhanced efficacy:

  1. Oxidation: Involves adding oxygen or removing hydrogen to form more reactive species.
  2. Reduction: The reverse process, where compounds gain electrons or hydrogen.
  3. Substitution Reactions: These reactions replace one functional group with another, potentially altering the antibiotic's properties.

Technical Details

  • Common Reagents: Oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., lithium aluminum hydride) are commonly used in these reactions.
  • Controlled Conditions: Temperature, pH, and reaction time are meticulously controlled to optimize yields and minimize degradation.
Mechanism of Action

Process

The primary mechanism of action for Enramycin B involves binding to peptidoglycan precursors during bacterial cell wall synthesis. It specifically inhibits the enzyme MurG, which plays a crucial role in the biosynthesis of peptidoglycan:

  1. Binding: Enramycin B binds to MurG or its substrates.
  2. Inhibition: This binding disrupts cell wall formation, leading to cell lysis and death in susceptible bacteria.

Data

Research indicates that this compound exhibits potent activity against various Gram-positive bacteria, making it an effective agent in both therapeutic and agricultural applications .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in water and various organic solvents.

Chemical Properties

  • Stability: Generally stable under acidic conditions but may degrade under extreme pH levels or high temperatures.
  • Melting Point: Specific melting points can vary depending on purity but generally fall within a defined range typical for polypeptides.

Relevant analyses include high-performance liquid chromatography for purity assessment and mass spectrometry for molecular weight determination .

Applications

Enramycin B has several significant applications:

  1. Veterinary Medicine: Used as a feed additive in livestock to promote growth and prevent disease.
  2. Research Tool: Employed in studies investigating bacterial resistance mechanisms and cell wall synthesis pathways.
  3. Potential Therapeutic Agent: Investigated for use in treating infections caused by resistant Gram-positive bacteria.

The ongoing research into improving the yield and efficacy of Enramycin B continues to highlight its importance in both agricultural practices and pharmaceutical development .

Biosynthesis and Genetic Regulation

Gene Cluster Architecture and Functional Annotation

The biosynthesis of enramycin B is governed by an 84 kb gene cluster within a 116 kb genetic locus in Streptomyces fungicidicus ATCC 21013. This cluster contains 25 open reading frames (ORFs) organized into four primary functional units: non-ribosomal peptide synthetases (NRPSs), tailoring enzymes, regulatory elements, and resistance/export mechanisms. Key genes include endA-D (encoding NRPS megasynthases), endH and endK (halogenases), endM (enduracididine synthase), and endR (a pathway-specific regulator). The end cluster shares architectural similarities with the ramoplanin biosynthetic cluster but lacks glycosyltransferase homologs, consistent with enramycin’s non-glycosylated structure [1] [6].

Table 1: Core Genes in the Enramycin B Biosynthetic Gene Cluster

GeneProtein FunctionDomain OrganizationRole in Enramycin B Biosynthesis
endABimodular NRPSC-A-T-C-A-TIncorporates lipid chain + Thr₁
endBHeptamodular NRPSC-A-T-Ep-C-A-T...Activates and incorporates residues 2–8
endCOctamodular NRPSC-A-T-C-A-T...Activates and incorporates residues 9–16
endDMonomodular NRPSA-TLoads Thr₈ onto EndB (in trans)
endHFAD-dependent halogenaseChlorinates Hpg₃ and Hpg₁₅
endMEnduracididine synthaseBiosynthesizes non-proteinogenic End₇/₁₄
endRSARP-family transcriptional activatorPositively regulates cluster expression

Role of Nonribosomal Peptide Synthetases (NRPS) in Peptide Assembly

Enramycin B is assembled by four NRPS proteins (EndA–EndD) organized into 17 modules that incorporate specific amino acids with strict stereochemical control. The assembly line initiates with EndA, which loads a β-hydroxyl fatty acid chain onto Thr₁. EndB (seven modules) and EndC (eight modules) elongate the peptide chain, while EndD acts as an in trans auxiliary protein that loads Thr₈ onto EndB’s sixth module—a unique feature compensating for EndB’s missing adenylation domain. Remarkably, epimerization domains (Ep) are absent in modules incorporating D-amino acids (D-Orn₄, D-Asn₅, D-Hpg₆, D-Allo-Thr₁₀, D-Asn₁₂, D-End₁₄, D-Hpg₁₅). Instead, dual-function condensation (C) domains catalyze both epimerization and peptide bond formation, a mechanism validated by domain-swapping experiments [6] [8].

Halogenase Enzymes and Chlorination Mechanisms

Chlorination of enramycin B occurs at 4-hydroxyphenylglycine (Hpg) residues at positions 3 and 15, mediated by the FAD-dependent halogenases EndH and EndK. These enzymes require O₂, FADH₂, and chloride ions to generate hypochlorous acid (HOCl), which attacks aromatic rings via electrophilic substitution. EndH exhibits regiospecificity for Hpg₃, while EndK targets Hpg₁₅. Gene inactivation studies confirm that ΔendH and ΔendK mutants produce exclusively dechloro-enramycins with 4–8-fold reduced antibacterial activity against Clostridium perfringens and Staphylococcus aureus [6].

Mannosyltransferase Activity and Glycodiversification Strategies

Although enramycin lacks native glycosylation, its structural analog ramoplanin contains a dimannose moiety enhancing aqueous solubility. The mannosyltransferase Ram29 from the ramoplanin cluster was heterologously expressed in S. fungicidicus under a tetracycline-inducible promoter (tetR-Pₜₑₜ system). Engineered strains produced monomannosylated enramycin B derivatives modified at Hpg₁₁. LC–MS/MS analysis confirmed [M+3H]³⁺ ions at m/z 785.6545 (vs. 780.9827 for wild-type enramycin B), correlating with a mass shift of +162 Da. This glycodiversification strategy demonstrates the potential to improve enramycin’s physicochemical properties via combinatorial biosynthesis [7].

Regulatory Genes and Pathway Modulation

The SARP-family regulator EndR activates transcription of enramycin structural genes by binding to conserved heptameric sequences (5ʹ-TCGAGGA-3ʹ) upstream of endA and endB. Overexpression of endR in S. fungicidicus using the high-copy plasmid pIJ10257 increased enramycin B titers by ~2.3-fold, while endR deletion abolished production. Additionally, the cluster encodes the transmembrane regulator EndS, which may sense environmental signals to modulate antibiotic yield. Fermentation optimization revealed that valine (0.5% w/v) and MgCl₂ (10 mM) upregulate the end cluster, boosting enramycin B production by 40% [1] [7] [9].

Properties

Product Name

Enramycin B (Enduracidin B)

IUPAC Name

4-[[9,24-bis[(2-amino-4,5-dihydro-1H-imidazol-4-yl)methyl]-42-(3-aminopropyl)-27-[3-(carbamoylamino)propyl]-15-(3,5-dichloro-4-hydroxyphenyl)-30,39-bis(1-hydroxyethyl)-18-(hydroxymethyl)-3,21,33,36,45-pentakis(4-hydroxyphenyl)-6,49-dimethyl-2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47-hexadecaoxo-1-oxa-4,7,10,13,16,19,22,25,28,31,34,37,40,43,46-pentadecazacyclononatetracont-48-yl]amino]-3-[[(2E,4E)-10-methyldodeca-2,4-dienoyl]amino]-4-oxobutanoic acid

Molecular Formula

C108H140Cl2N26O31

Molecular Weight

2369.3 g/mol

InChI

InChI=1S/C108H140Cl2N26O31/c1-7-51(2)16-12-10-8-9-11-13-19-77(145)122-75(46-79(147)148)95(155)130-82-55(6)167-105(165)88(60-28-38-68(144)39-29-60)136-90(150)52(3)119-93(153)73(44-62-47-117-106(112)120-62)123-78(146)49-116-97(157)87(61-42-69(109)89(149)70(110)43-61)132-96(156)76(50-137)127-102(162)83(56-20-30-64(140)31-21-56)131-94(154)74(45-63-48-118-107(113)121-63)126-91(151)72(18-15-41-115-108(114)166)124-98(158)80(53(4)138)129-103(163)85(58-24-34-66(142)35-25-58)135-104(164)86(59-26-36-67(143)37-27-59)133-99(159)81(54(5)139)128-92(152)71(17-14-40-111)125-101(161)84(134-100(82)160)57-22-32-65(141)33-23-57/h9,11,13,19-39,42-43,51-55,62-63,71-76,80-88,137-144,149H,7-8,10,12,14-18,40-41,44-50,111H2,1-6H3,(H,116,157)(H,119,153)(H,122,145)(H,123,146)(H,124,158)(H,125,161)(H,126,151)(H,127,162)(H,128,152)(H,129,163)(H,130,155)(H,131,154)(H,132,156)(H,133,159)(H,134,160)(H,135,164)(H,136,150)(H,147,148)(H3,112,117,120)(H3,113,118,121)(H3,114,115,166)/b11-9+,19-13+

InChI Key

JPYWPHBUMZRLPO-JDCCHMEXSA-N

SMILES

CCC(C)CCCCC=CC=CC(=O)NC(CC(=O)O)C(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C2=CC=C(C=C2)O)CCCN)C(C)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)C(C)O)CCCNC(=O)N)CC5CNC(=N5)N)C6=CC=C(C=C6)O)CO)C7=CC(=C(C(=C7)Cl)O)Cl)CC8CNC(=N8)N)C)C9=CC=C(C=C9)O)C

Canonical SMILES

CCC(C)CCCCC=CC=CC(=O)NC(CC(=O)O)C(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C2=CC=C(C=C2)O)CCCN)C(C)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)C(C)O)CCCNC(=O)N)CC5CNC(=N5)N)C6=CC=C(C=C6)O)CO)C7=CC(=C(C(=C7)Cl)O)Cl)CC8CNC(=N8)N)C)C9=CC=C(C=C9)O)C

Isomeric SMILES

CCC(C)CCCC/C=C/C=C/C(=O)NC(CC(=O)O)C(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C2=CC=C(C=C2)O)CCCN)C(C)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)C(C)O)CCCNC(=O)N)CC5CNC(=N5)N)C6=CC=C(C=C6)O)CO)C7=CC(=C(C(=C7)Cl)O)Cl)CC8CNC(=N8)N)C)C9=CC=C(C=C9)O)C

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